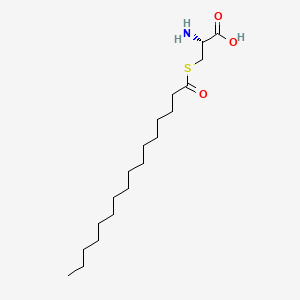

s-Palmitoyl cysteine

Description

Structure

2D Structure

Properties

CAS No. |

114507-35-6 |

|---|---|

Molecular Formula |

C19H37NO3S |

Molecular Weight |

359.6 g/mol |

IUPAC Name |

(2R)-2-amino-3-hexadecanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H37NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)24-16-17(20)19(22)23/h17H,2-16,20H2,1H3,(H,22,23)/t17-/m0/s1 |

InChI Key |

FRAMWPHPFIXRCP-KRWDZBQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S-Palmitoyl cysteine; L-Cysteine, hexadecanoate (ester); L-Cysteine, S-(1-oxohexadecyl)-; |

Origin of Product |

United States |

Biosynthesis and Turnover Dynamics of S Palmitoyl Cysteine Conjugates

Sources of Palmitoyl (B13399708) Donors for Thioester Bond Formation

The formation of the thioester bond between a cysteine residue and a palmitoyl group is an energy-dependent process that requires an activated form of palmitic acid. This activation is crucial for the subsequent enzymatic transfer to the target protein.

Palmitoyl-Coenzyme A as the Primary Acyl Donor

The principal acyl donor for protein S-palmitoylation is palmitoyl-coenzyme A (palmitoyl-CoA). nih.govnih.govresearchgate.netsciengine.comjst.go.jp This high-energy thioester serves as the immediate source of the palmitoyl group that is transferred to the thiol group of a cysteine residue on a substrate protein. nih.govresearchgate.net The formation of S-palmitoyl cysteine conjugates is dependent on the availability of palmitoyl-CoA, and its removal from experimental extracts has been shown to inhibit the transport of cargo proteins that require palmitoylation. nih.gov The reaction is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which facilitate the nucleophilic attack of the cysteine thiolate on the thioester bond of palmitoyl-CoA. nih.govresearchgate.net

Investigation of Alternative Fatty Acyl Donors and Their Specificity

While palmitate (a 16-carbon saturated fatty acid) is the most common fatty acid attached to cysteine residues, the process of S-acylation is not strictly limited to this single lipid. wikipedia.orgfrontiersin.orgnih.govtandfonline.com Studies have revealed that other long-chain fatty acids can also be utilized as donors for the formation of thioester linkages with cysteine residues. frontiersin.orgfrontiersin.org

Research has demonstrated that various fatty acyl moieties, including the saturated fatty acid stearate (B1226849) (C18:0) and the monounsaturated fatty acids palmitoleate (B1233929) (C16:1) and oleate (B1233923) (C18:1), can be attached to proteins via a thioester bond. frontiersin.orgnih.govfrontiersin.org Comprehensive proteomic analyses have confirmed the heterogeneity of fatty acyl groups attached to cysteine residues in cellular proteins. frontiersin.org However, the specificity for different fatty acyl-CoAs can vary among different palmitoyl acyltransferases. For instance, some DHHC enzymes have shown a preference for palmitoyl-CoA over myristoyl-CoA (C14) or stearoyl-CoA (C18). nih.gov This suggests that while alternative fatty acyl donors can be used, there is a degree of selectivity in the S-acylation process, which is likely governed by the specific enzyme and its substrate. nih.gov

| Fatty Acyl Donor | Common Name | Carbon Chain | Saturation |

| Palmitoyl-CoA | Palmitate | C16:0 | Saturated |

| Stearoyl-CoA | Stearate | C18:0 | Saturated |

| Palmitoleoyl-CoA | Palmitoleate | C16:1 | Monounsaturated |

| Oleoyl-CoA | Oleate | C18:1 | Monounsaturated |

| Myristoyl-CoA | Myristate | C14:0 | Saturated |

Enzymatic Mechanisms Governing Cysteine S-Palmitoylation

The enzymatic process of attaching a palmitoyl group to a cysteine residue is a highly regulated event catalyzed by a specific family of enzymes. These enzymes, known as palmitoyl acyltransferases (PATs), possess a characteristic zinc finger domain with a conserved DHHC motif (Asp-His-His-Cys). nih.govfrontiersin.orgfrontiersin.orgebi.ac.uk The human proteome contains 23 such zDHHC proteins. nih.govroyalsocietypublishing.org These integral membrane proteins are primarily located in the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org

Proposed Models for Palmitoyl Transfer from Palmitoyl-CoA to Cysteine Thiols

Two primary models have been proposed for the enzymatic transfer of the palmitoyl group from palmitoyl-CoA to the target cysteine.

The most widely accepted model is a two-step "ping-pong" kinetic mechanism. nih.govfrontiersin.orgroyalsocietypublishing.org In the first step, the PAT undergoes autoacylation, where the palmitoyl group from palmitoyl-CoA is transferred to the cysteine residue within the enzyme's own DHHC motif, forming a covalent acyl-enzyme intermediate. jst.go.jpfrontiersin.orgroyalsocietypublishing.orgusf.edunih.gov This initial transfer is a rapid process. nih.gov In the second, slower step, the palmitoyl group is then transferred from this enzyme intermediate to the cysteine thiol of the substrate protein. jst.go.jproyalsocietypublishing.orgusf.edu

An alternative model suggests a transfer protein-assisted mechanism. In this model, the transfer protein binds to palmitoyl-CoA and presents it to the target protein's cysteine thiolate, facilitating a direct nucleophilic attack without the formation of a covalent enzyme intermediate. nih.govresearchgate.net

Role of the Palmitoyl Acyltransferase-Palmitate Thioester Intermediate

The formation of a palmitoyl acyltransferase-palmitate thioester intermediate is a key feature of the "ping-pong" mechanism. nih.govresearchgate.net This covalent intermediate involves the attachment of the palmitoyl group to the cysteine residue within the catalytic DHHC motif of the PAT. jst.go.jpfrontiersin.orgusf.edu The stability of this intermediate is crucial for the efficient transfer of the palmitate to the substrate protein. nih.gov For some PATs, an associated protein is required to stabilize this acyl-enzyme intermediate and prevent premature hydrolysis of the thioester bond, thereby ensuring successful palmitoylation of the target protein. nih.gov The cysteine within the DHHC motif acts as a nucleophile, attacking the palmitoyl-CoA to form the S-acylated enzyme intermediate before the acyl group is transferred to the final protein substrate. wikipedia.org

Mechanisms of this compound Conjugate Hydrolysis and De-palmitoylation

The reversibility of S-palmitoylation is a defining characteristic that allows for dynamic regulation of protein function. nih.govwikipedia.orgfrontiersin.org This reversibility is achieved through the action of enzymes that catalyze the hydrolysis of the thioester bond, a process known as de-palmitoylation. nih.govfrontiersin.org The turnover rate for this modification can range from seconds to hours. frontiersin.org

Several classes of enzymes are responsible for removing the palmitoyl group from cysteine residues. These include acyl-protein thioesterases (APTs), palmitoyl-protein thioesterases (PPTs), and α/β hydrolase domain-containing (ABHD) proteins. frontiersin.orgeurekaselect.comfrontiersin.orgnih.gov

Acyl-protein thioesterases (APTs) , such as APT1 and APT2, are cytosolic enzymes that hydrolyze the thioester bond of palmitoylated proteins. frontiersin.orgnih.govwikipedia.orgrsc.orguniprot.org They are members of the serine hydrolase family and are involved in regulating the palmitoylation cycle of key signaling proteins. frontiersin.orgwikipedia.org

Palmitoyl-protein thioesterases (PPTs) , like PPT1 and PPT2, also catalyze the removal of fatty acyl groups from cysteine residues. frontiersin.orgacs.orgnih.govresearchgate.netwikipedia.org PPT1 is primarily a lysosomal enzyme, but can also function at neutral pH in other cellular compartments. nih.govresearchgate.net It plays a crucial role in the degradation of lipid-modified proteins. researchgate.net Mutations in the gene encoding PPT1 can lead to a fatal neurodegenerative disorder. nih.govresearchgate.netplos.org PPT1 and PPT2 exhibit different substrate specificities, with PPT1 preferentially acting on palmitoylated proteins and PPT2 showing a preference for substrates with attached palmitoyl-CoA. nih.govebi.ac.uk

The hydrolysis mechanism of these thioesterases typically involves a catalytic triad (B1167595), often composed of serine, histidine, and aspartate residues, characteristic of α/β hydrolase fold enzymes. ebi.ac.uk The serine acts as a nucleophile to attack the thioester bond, leading to the release of the fatty acid and the regeneration of the unmodified cysteine on the protein. ebi.ac.uk

| Depalmitoylating Enzyme Family | Example Members | Primary Cellular Location | Key Characteristics |

| Acyl-protein thioesterases | APT1 (LYPLA1), APT2 (LYPLA2) | Cytosol | Regulate the palmitoylation cycle of signaling proteins. frontiersin.orgnih.govwikipedia.org |

| Palmitoyl-protein thioesterases | PPT1, PPT2 | Lysosomes, other compartments | Involved in the degradation of lipid-modified proteins; mutations in PPT1 cause disease. acs.orgnih.govresearchgate.net |

| α/β hydrolase domain-containing | ABHD17 family | Not specified | Contribute to the depalmitoylation of specific protein families. frontiersin.orgnih.gov |

Intracellular Compartmentalization and Dynamic Cycling of this compound-Modified Proteins

S-palmitoylation is a crucial, reversible post-translational modification that dictates the subcellular localization, trafficking, and function of a vast number of proteins. frontiersin.orgwikipedia.orgfrontiersin.org Unlike more permanent lipid modifications, the labile thioester bond of this compound allows proteins to undergo dynamic cycles of palmitoylation and depalmitoylation. frontiersin.orgtandfonline.com This cycling enables precise spatial and temporal control over a protein's location and interactions within the cell. royalsocietypublishing.org The process significantly increases the hydrophobicity of a protein, promoting its association with the membranes of intracellular organelles such as the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and the plasma membrane. wikipedia.orgmdpi.com

The intracellular location where a protein is palmitoylated is largely determined by the subcellular distribution of a family of enzymes known as zinc finger DHHC-type containing (zDHHC) palmitoyl acyltransferases (PATs). tandfonline.comfrontiersin.org These enzymes are integral membrane proteins found predominantly in the ER and Golgi apparatus, which are considered the primary sites for protein S-palmitoylation, but are also located on the plasma membrane and endosomes. tandfonline.comfrontiersin.orgnih.govbiologists.com Conversely, the removal of the palmitoyl group is catalyzed by acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs), which are more widely distributed, with APTs found in the cytosol and PPTs in lysosomes. wikipedia.orgresearchgate.nettandfonline.com This enzymatic machinery underpins the dynamic cycling that regulates a protein's journey through the cell.

The Golgi-Plasma Membrane Cycle: The Ras Paradigm

The most well-characterized example of dynamic cycling is that of the Ras family of small GTPases, specifically H-Ras and N-Ras. nih.govtandfonline.com These proteins undergo a continuous flux between the Golgi apparatus and the plasma membrane, a process strictly regulated by their palmitoylation status. royalsocietypublishing.orgroyalsocietypublishing.orgrupress.org The cycle can be summarized as follows:

Golgi-Based Palmitoylation : In their depalmitoylated state, peripheral membrane proteins like Ras cycle rapidly on and off ER and Golgi membranes. tandfonline.comtandfonline.com Palmitoylation by a Golgi-localized PAT traps the protein in the Golgi membrane. tandfonline.comtandfonline.com This modification stabilizes the membrane association of Ras, facilitating its incorporation into transport vesicles destined for the plasma membrane. nih.govrupress.org

Trafficking to the Plasma Membrane : The palmitoylated Ras protein travels via the secretory pathway to the plasma membrane. tandfonline.com

Depalmitoylation and Release : At the plasma membrane, an acyl-protein thioesterase (APT) removes the palmitate group. tandfonline.comtandfonline.com This depalmitoylation event releases Ras from the membrane into the cytosol. nih.govresearchgate.net

Retrograde Trafficking : The now-soluble protein returns to the Golgi complex through a non-vesicular pathway to begin another cycle. tandfonline.comtandfonline.com

This constant cycling, which can occur on a timescale of seconds to hours, is essential for maintaining the correct subcellular compartmentalization of Ras proteins, preventing their "spillover" to other cellular membranes and ensuring signal transduction fidelity. frontiersin.orgrupress.org

Trafficking to and from Other Cellular Compartments

While the Golgi-to-plasma membrane shuttle is a prominent pathway, dynamic S-palmitoylation also governs protein trafficking between other key cellular compartments.

Endosomal System : Palmitoylation regulates the recycling of proteins like the mucin MUC1 from endosomes back to the plasma membrane. frontiersin.org For other proteins, the rate of depalmitoylation determines their entry into the endosomal system; proteins with a slower depalmitoylation rate remain on the plasma membrane longer and are more likely to be internalized and trafficked to endosomes. researchgate.net The trafficking of Niemann-Pick C1 (NPC1) protein to the lysosome is also dependent on S-palmitoylation. researchgate.net

Synaptic Vesicles : The GABA-synthesizing enzyme GAD65 undergoes a palmitoylation-depalmitoylation cycle that controls its distribution between the Golgi and synaptic vesicle membranes, crucial for regulating neurotransmitter synthesis. tandfonline.comtandfonline.com

Plasma Membrane and Nucleus : The localization of some proteins is dynamically regulated between the plasma membrane and the nucleus. For instance, R7BP (RGS7 family binding protein) is palmitoylated on two C-terminal cysteine residues, which targets it to the plasma membrane; mutation of these sites leads to its accumulation in the nucleus. tandfonline.com

Research Findings on Protein Localization

Detailed research has identified numerous proteins whose intracellular trafficking and steady-state localization are dependent on the dynamic cycling of S-palmitoylation. The rate of depalmitoylation has emerged as a key factor; rapid depalmitoylation and subsequent re-palmitoylation by Golgi-resident PATs lead to a protein's accumulation in the Golgi, whereas slower depalmitoylation allows for a longer residence time at the plasma membrane. researchgate.net

Table 1: this compound-Modified Proteins and Their Dynamic Localization This table is interactive. Users can sort columns by clicking on the headers.

| Protein | Primary Compartments of Cycling | Function Modulated by Cycling | References |

|---|---|---|---|

| H-Ras | Golgi Apparatus ↔ Plasma Membrane | Signal transduction, cell growth | nih.govtandfonline.comtandfonline.com |

| N-Ras | Golgi Apparatus ↔ Plasma Membrane | Signal transduction, cell proliferation | nih.govtandfonline.comtandfonline.com |

| GAD65 | Golgi Apparatus ↔ Synaptic Vesicles | GABA synthesis, neurotransmission | tandfonline.comtandfonline.com |

| SNAP25 | Golgi, Recycling Endosomes, Plasma Membrane | Vesicle fusion, neurotransmitter release | biologists.com |

| Lck | Plasma Membrane (Lipid Rafts) | T-cell receptor signaling | royalsocietypublishing.orgnih.gov |

| Fyn | Plasma Membrane (Lipid Rafts) | T-cell receptor signaling | royalsocietypublishing.orgnih.gov |

| MUC1 | Endosomes ↔ Plasma Membrane | Cell adhesion, signaling | frontiersin.org |

| R7BP | Plasma Membrane ↔ Nucleus | G-protein signaling | tandfonline.com |

| EGFR | Endoplasmic Reticulum, Golgi, Plasma Membrane | Growth factor signaling, cell migration | frontiersin.org |

Table 2: Key Enzymes in the S-Palmitoylation Cycle and Their Primary Localization This table is interactive. Users can sort columns by clicking on the headers.

| Enzyme Family | Specific Examples | Function | Primary Cellular Localization | References |

|---|---|---|---|---|

| zDHHC PATs | DHHC3 (GODZ), DHHC2, DHHC5 | Catalyze palmitate addition (Palmitoylation) | Golgi Apparatus, Endoplasmic Reticulum, Plasma Membrane | tandfonline.comfrontiersin.orgnih.govrupress.org |

| Acyl-Protein Thioesterases (APTs) | APT1, APT2, ABHD17 family | Catalyze palmitate removal (Depalmitoylation) | Cytosol, Plasma Membrane | frontiersin.orgwikipedia.orgresearchgate.nettandfonline.com |

This intricate network of enzymes and the dynamic nature of the this compound linkage provide the cell with a sophisticated mechanism to rapidly and reversibly control protein geography, thereby fine-tuning a multitude of cellular processes from signal transduction to protein stability. frontiersin.orgtandfonline.com

Enzymology of S Palmitoylation: the Palmitoyl Acyltransferases Pats

Classification and Structural Characteristics of PATs (e.g., Asp-His-His-Cys (DHHC) Family)

The vast majority of PATs belong to a large and highly conserved family of enzymes characterized by a specific amino acid motif: Asp-His-His-Cys (DHHC). nih.gov This defining feature has led to their classification as DHHC-PATs. In mammals, this family is extensive, comprising 23 members that regulate the palmitoylation of a wide range of protein substrates. nih.gov

Structurally, DHHC-PATs are integral membrane proteins, typically containing four to six transmembrane domains. A key topological feature is the cytoplasmic localization of both their N- and C-termini. The catalytic core of these enzymes, the DHHC motif, is situated within a cysteine-rich domain (CRD) located in a cytoplasmic loop between transmembrane domains. portlandpress.comnih.gov This cytoplasmic orientation is essential for their function, as they catalyze the transfer of palmitate to substrate proteins on the cytoplasmic face of cellular membranes, including the Golgi apparatus, the endoplasmic reticulum, and the plasma membrane. nih.govportlandpress.com

The DHHC-CRD is not only critical for catalysis but also for the structural integrity of the enzyme. It is involved in binding zinc ions, which appear to play a structural rather than a direct catalytic role. portlandpress.comnih.gov These zinc-binding motifs, typically CCHC zinc fingers, help to correctly position the catalytic cysteine of the DHHC motif for its enzymatic function. portlandpress.comnih.gov

Table 1: Structural and Localization Characteristics of DHHC-PATs

| Characteristic | Description |

|---|---|

| Family | Asp-His-His-Cys (DHHC) |

| Number in Mammals | 23 |

| Protein Type | Integral membrane protein |

| Transmembrane Domains | Typically 4-6 |

| Termini Localization | Cytoplasmic |

| Catalytic Motif | DHHC within a Cysteine-Rich Domain (CRD) |

| CRD Location | Cytoplasmic loop |

| Cellular Localization | Endoplasmic reticulum, Golgi apparatus, plasma membrane |

| Metal Cofactor | Zinc (structural role) |

Phylogenetic analyses based on the conserved DHHC-CRD reveal relationships between DHHC proteins from different species, allowing for functional predictions based on orthologs in simpler model organisms. researchgate.net While the DHHC-CRD is the most conserved region, the N- and C-terminal domains of DHHC proteins exhibit considerable diversity, which is thought to contribute to their substrate specificity and distinct cellular functions. portlandpress.com The conservation of the core catalytic domain, coupled with the divergence of terminal regions, provides a basis for the broad yet specific regulatory roles of the DHHC-PAT family.

The DHHC motif is the catalytic heart of the PAT enzyme. Mutation of the cysteine residue within this motif completely abolishes both the autoacylation of the enzyme and the subsequent transfer of palmitate to a substrate protein. portlandpress.com This underscores its essential role in the catalytic mechanism. The first histidine of the DHHC motif is also critical, as its mutation blocks the transfer of the palmitoyl (B13399708) group from the enzyme to the substrate. portlandpress.com

Beyond the DHHC motif itself, other conserved cysteine residues within the broader cysteine-rich domain are crucial for the structural integrity and function of the enzyme. nih.gov These cysteines are involved in coordinating the binding of zinc ions. portlandpress.comnih.gov Mutating these conserved cysteines or removing the zinc ions through chelation leads to structural perturbations of the DHHC-CRD and a loss of catalytic activity. portlandpress.comnih.gov This indicates that while not directly participating in the chemical reaction, the proper folding of the CRD, maintained by zinc coordination, is indispensable for the catalytic function of DHHC-PATs. Furthermore, recent studies have identified other cysteine residues outside of the DHHC-CRD that can be palmitoylated and are critical for the catalytic activity of specific DHHC proteins, such as DHHC9. researchgate.netfrontiersin.org

Substrate Specificity and Recognition Mechanisms of PATs

A central question in the field of S-palmitoylation is how the numerous DHHC-PATs select their specific protein substrates from the vast cellular proteome. While some DHHC enzymes have a broad range of substrates, others exhibit a high degree of specificity. nih.gov This specificity is crucial for the precise regulation of diverse cellular processes.

The mechanisms governing substrate recognition are multifaceted and are not solely dependent on a simple consensus sequence around the acylation site. Instead, specificity arises from a combination of factors, including interactions between the enzyme and substrate at sites distant from the catalytic domain, the specific cellular co-localization of the enzyme and substrate, and the structural features of both the PAT and the target protein.

The recognition of a protein substrate by a specific PAT is a complex process that goes beyond a simple consensus sequence for palmitoylation. While some substrates may share common sequence motifs, there is no universal sequence that dictates palmitoylation. Instead, substrate recognition is thought to be mediated by interactions between regions of the substrate protein and domains on the PAT that are outside of the catalytic DHHC-CRD. nih.gov These interactions increase the local concentration of the substrate near the active site, facilitating the palmitoylation reaction.

The N- and C-terminal regions of DHHC proteins, which are highly variable among family members, are thought to play a key role in substrate recruitment. portlandpress.com For example, specific domains within these regions can act as docking sites for substrates, thereby conferring specificity. The co-localization of a PAT and its substrate within the same subcellular compartment is also a critical determinant of specificity. portlandpress.com A PAT localized to the Golgi apparatus will primarily palmitoylate substrates that traffic through or reside in the Golgi.

While S-palmitoylation is the most common form of S-acylation, PATs can also utilize other fatty acyl-CoAs as donors, although often with lower efficiency. The structural basis for the preference of most DHHC enzymes for palmitoyl-CoA is beginning to be understood through crystallographic studies. The crystal structure of human zDHHC20 reveals a hydrophobic pocket that accommodates the 16-carbon palmitate chain. nih.gov

The length and saturation of the acyl chain of the acyl-CoA donor can influence the activity of DHHC enzymes. Studies with zDHHC20 have shown that palmitoyl-CoA is the most effective acyl donor, with activity decreasing with either shorter or longer acyl chains. nih.gov This suggests that the geometry of the acyl-binding pocket is optimized for a 16-carbon chain. The ability of different PATs to utilize a range of acyl-CoAs may contribute to the diversity of protein S-acylation found in cells.

Catalytic Cycle and Biochemical Properties of PATs

The catalytic mechanism of DHHC-PATs is a two-step process, often referred to as a "ping-pong" mechanism. nih.govfrontiersin.org This mechanism involves the formation of a transiently acylated enzyme intermediate.

The first step is autoacylation , where the PAT transfers a palmitoyl group from palmitoyl-CoA to the cysteine residue within its own DHHC motif. frontiersin.org This results in the formation of a stable palmitoyl-enzyme intermediate and the release of coenzyme A. nih.gov

The second step is the transfer of the palmitoyl group from the acylated PAT to a cysteine residue on the substrate protein. nih.gov This regenerates the unmodified enzyme, which is then ready to begin another catalytic cycle. The binding of the two substrates, palmitoyl-CoA and the target protein, occurs sequentially, with the enzyme cycling between a palmitoylated and a non-palmitoylated state. nih.gov

Table 2: The Two-Step Catalytic Cycle of DHHC-PATs

| Step | Process | Description |

|---|---|---|

| 1 | Autoacylation | The DHHC-PAT transfers a palmitoyl group from palmitoyl-CoA to the cysteine residue of its DHHC motif, forming a palmitoyl-enzyme intermediate and releasing Coenzyme A. |

| 2 | Acyl Transfer | The palmitoyl group is transferred from the palmitoyl-enzyme intermediate to a cysteine residue on the target substrate protein, regenerating the enzyme for the next catalytic cycle. |

The kinetics of these two steps can vary, with the autoacylation step often being rapid, followed by a slower transfer to the substrate. frontiersin.org This two-step mechanism allows for tight control over the palmitoylation process and provides opportunities for regulation of PAT activity.

Post-Translational Regulation of PAT Activity and Subcellular Localization

The functional diversity and specificity of the 23 human zinc-finger DHHC-domain-containing (zDHHC) palmitoyl acyltransferases (PATs) are not solely determined by their primary amino acid sequence and substrate-binding domains. nih.govresearchgate.net A complex and dynamic layer of regulation is imposed by post-translational modifications (PTMs) and cellular signaling pathways. nih.govnih.gov These regulatory mechanisms fine-tune the catalytic activity, stability, protein-protein interactions, and, crucially, the subcellular localization of PATs, thereby ensuring that substrate palmitoylation occurs at the right time and in the correct cellular compartment. nih.govresearchgate.netpjenkinslab.org

Emerging evidence highlights that PTMs, including phosphorylation, S-acylation (autoacylation), and ubiquitination, significantly impact the biology of zDHHC enzymes. researchgate.net These modifications can directly alter enzyme conformation and catalytic efficiency or serve as signals for the recruitment of regulatory proteins and trafficking machinery. nih.govnih.gov Consequently, the spatial and temporal control of PATs is intricately linked to the broader signaling networks within the cell, allowing for rapid and localized responses to various stimuli. nih.govnih.gov

Phosphorylation:

Phosphorylation is a key reversible PTM that modulates the activity and localization of several zDHHC enzymes. nih.gov For instance, the Golgi-localized zDHHC3 has been suggested to exhibit phospho-dependent regulation of its interactions with substrates. nih.gov In neurons, the trafficking of zDHHC5 and zDHHC2, which are found in post-Golgi compartments, is also controlled by phosphorylation. nih.gov Synaptic activity, for example, can trigger the dephosphorylation of zDHHC5 on a specific tyrosine residue, leading to its internalization from the plasma membrane. nih.govnih.gov This activity-dependent trafficking of zDHHC5 between dendritic spines and shafts is crucial for the localized palmitoylation of its substrates, such as δ-catenin, thereby modulating synaptic strength and plasticity. nih.gov Similarly, Fyn kinase-mediated phosphorylation of zDHHC5 can block its dissociation from the cell membrane. nih.gov

| zDHHC Enzyme | Site of Phosphorylation | Functional Consequence | Reference |

|---|---|---|---|

| zDHHC5 | Tyrosine 533 | Dephosphorylation promotes internalization from the plasma membrane in response to synaptic activity. | nih.gov |

| zDHHC5 | Not specified | Fyn-mediated phosphorylation enhances membrane association. | nih.gov |

| zDHHC2 | Not specified | Phosphorylation is suggested to control trafficking in neurons. | nih.gov |

| zDHHC13 | Tyrosine 59 | Phospho-dependent regulation of substrate binding. | nih.gov |

Ubiquitination:

Ubiquitination, the attachment of ubiquitin to substrate proteins, is another critical PTM that can regulate the stability and degradation of PATs. nih.govresearchgate.net While this area of regulation is less explored compared to phosphorylation, it is known that ubiquitination can target proteins for proteasomal degradation, thereby controlling their cellular abundance. nih.govresearchgate.net For some proteins, palmitoylation can compete with ubiquitination by masking lysine (B10760008) residues or preventing access of E3 ubiquitin ligases, thus enhancing protein stability. researchgate.net Conversely, the ubiquitination of PATs themselves could serve as a mechanism to downregulate palmitoylation signaling by promoting their degradation. nih.gov

Autoacylation and Oligomerization:

Other Post-Translational Modifications:

In addition to phosphorylation, ubiquitination, and autoacylation, other PTMs such as methylation and acetylation have been identified on zDHHC enzymes, although their functional consequences are still being investigated. nih.gov For example, lysine methylation has been identified on zDHHC8, and while the direct impact on enzyme function is not yet fully understood, it highlights another potential layer of regulation. nih.gov Similarly, lysine acetylation could potentially stabilize PATs by competing with ubiquitination. nih.gov

Regulation of Subcellular Localization:

The subcellular localization of PATs is a critical determinant of their substrate specificity. pjenkinslab.orgtandfonline.com The majority of zDHHC enzymes are localized to the Golgi apparatus and the endoplasmic reticulum, where they palmitoylate newly synthesized proteins trafficking through the secretory pathway. tandfonline.comportlandpress.com However, a subset of PATs, such as zDHHC2 and zDHHC5, are found in post-Golgi compartments, including the plasma membrane and endosomes. tandfonline.comnih.gov This distinct localization allows them to engage in "local palmitoylation," modifying substrates in specific subcellular microdomains in response to cellular signals. pjenkinslab.org

The trafficking and steady-state localization of these non-Golgi PATs are tightly regulated. For example, neuronal activity can induce the translocation of zDHHC2 on dendritic vesicles closer to the plasma membrane, thereby enhancing the palmitoylation and function of its synaptic substrates to maintain synaptic homeostasis. tandfonline.com This dynamic relocalization underscores how cellular signaling pathways can directly control where palmitoylation occurs, thereby ensuring a precise spatial regulation of protein function. pjenkinslab.orgtandfonline.com

| zDHHC Enzyme | Primary Subcellular Localization | Regulatory Mechanism of Localization | Functional Significance | Reference |

|---|---|---|---|---|

| zDHHC2 | Post-Golgi compartments, Dendritic vesicles | Translocates near the plasma membrane upon decreased neuronal activity. | Maintains synaptic homeostasis by increasing palmitoylation of synaptic substrates. | tandfonline.com |

| zDHHC5 | Plasma membrane, Dendritic spines | Internalizes from the plasma membrane upon dephosphorylation in response to synaptic activity. | Allows for local palmitoylation of substrates in dendritic shafts to modulate synaptic plasticity. | nih.govnih.gov |

| Majority of zDHHCs | Golgi apparatus, Endoplasmic Reticulum | Generally considered static, part of the secretory pathway machinery. | Palmitoylation of newly synthesized and trafficking proteins. | tandfonline.comportlandpress.com |

Enzymology of De Palmitoylation: Acyl Protein Thioesterases Apts and Palmitoyl Protein Thioesterases Ppts

Identification and Characterization of De-palmitoylating Enzyme Families

The major families of enzymes that catalyze the removal of palmitate from proteins are the Acyl-Protein Thioesterases (APTs), Palmitoyl-Protein Thioesterases (PPTs), and the more recently identified α/β-hydrolase domain-containing (ABHD) proteins. elifesciences.orgnih.govnih.gov These enzymes are critical in ensuring the dynamism of protein palmitoylation, which regulates protein localization, trafficking, and function. wikipedia.orgebi.ac.uk

Palmitoyl-Protein Thioesterases (PPTs): The PPT family was among the first to be identified. Palmitoyl-Protein Thioesterase 1 (PPT1) was the first enzyme discovered to remove palmitate from a modified protein. frontiersin.org It was initially purified from bovine brain based on its ability to remove palmitate from H-Ras. ucla.edu PPTs, which include PPT1 and PPT2, are primarily considered lysosomal enzymes, where they are involved in the breakdown of lipid-modified proteins. frontiersin.orgebi.ac.uk PPT1 is a glycoprotein (B1211001) that removes palmitate from cysteine residues during the catabolism of these proteins. sinobiological.com While its main residence is the lysosome, some studies suggest PPT1 may have functions outside this organelle, particularly in neurons where it has been found in synaptosomes and synaptic vesicles. frontiersin.orgoup.comuniprot.org Mutations in the CLN1 gene, which encodes for PPT1, lead to the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis, highlighting the enzyme's critical role in neuronal health. nih.govnih.govwikipedia.org

Acyl-Protein Thioesterases (APTs): The APT family of enzymes are predominantly found in the cytoplasm. frontiersin.org Human APTs that have been fully validated are APT1 and APT2, which share a sequence homology of 66%. wikipedia.org APT1, also known as lysophospholipase 1 (LYPLA1), was first characterized as a de-palmitoylating enzyme due to its activity on Gα proteins and H-Ras. frontiersin.orgumich.edu Originally identified as a lysophospholipase, it was later shown to have a much higher efficiency for de-palmitoylating acylated proteins. umich.eduoup.com APTs are involved in the de-palmitoylation of numerous proteins, including those involved in signaling and membrane trafficking like Ras, G-alpha proteins, and GAP-43. wikipedia.org The activity of APTs can influence the localization of proteins like Ras, regulating its shuttling between the Golgi apparatus and the plasma membrane. wikipedia.org

α/β-Hydrolase Domain-containing (ABHD) Proteins: A more recently discovered class of de-palmitoylating enzymes is the ABHD family. elifesciences.orgnih.gov Specifically, members of the ABHD17 family (ABHD17A, 17B, and 17C) have been shown to have robust depalmitoylating activity towards proteins like PSD-95, GAP43, and HRas. jneurosci.org These enzymes are also serine hydrolases and contribute to the dynamic regulation of protein palmitoylation at various cellular locations, including the plasma membrane and recycling endosomes. jneurosci.org

| Enzyme Family | Key Members | Primary Cellular Localization | Discovery Context |

|---|---|---|---|

| Palmitoyl-Protein Thioesterases (PPTs) | PPT1, PPT2 | Lysosomes, Synaptic Vesicles (PPT1) | First identified de-palmitoylating enzyme (PPT1), involved in protein degradation. nih.govfrontiersin.orgebi.ac.uk |

| Acyl-Protein Thioesterases (APTs) | APT1 (LYPLA1), APT2 (LYPLA2) | Cytoplasm, Golgi Apparatus | Identified by activity on Gα proteins and Ras, regulating protein cycling. wikipedia.orgfrontiersin.org |

| α/β-Hydrolase Domain-containing (ABHD) Proteins | ABHD17A, ABHD17B, ABHD17C | Plasma Membrane, Recycling Endosomes | Identified as depalmitoylating enzymes for neuronal proteins like PSD-95. elifesciences.orgjneurosci.org |

Substrate Specificity and Kinetic Parameters of Diverse De-palmitoylating Enzymes

The different families of de-palmitoylating enzymes exhibit distinct but sometimes overlapping substrate specificities, which are crucial for their specific biological roles.

PPT Family Substrates: PPT1 is responsible for removing palmitate from a variety of proteins, which may include presynaptic proteins like SNAP-25, cysteine string protein (CSP), dynamin, and synaptotagmin. ebi.ac.uk Its role is primarily catabolic within the lysosome. PPT2, on the other hand, acts on different substrates, including S-palmitoyl-CoA, indicating non-redundant functions between PPT1 and PPT2 in lysosomal thioester breakdown. ebi.ac.uk

APT Family Substrates: APT1 (LYPLA1) has been shown to de-palmitoylate a broad range of substrates. These include the α-subunits of heterotrimeric G proteins, Ras, endothelial nitric oxide synthase (eNOS), and SNAP-23. wikipedia.orgfrontiersin.org APT2 (LYPLA2) also has a distinct set of substrates. For instance, studies have shown that LYPLA2 can effectively de-palmitoylate the tyrosine kinase Fyn, but is less active towards PSD-95, whereas ABHD17B shows the opposite preference. jneurosci.org This highlights the specific roles these enzymes play in different signaling pathways.

ABHD Family Substrates: The ABHD17 enzymes (A, B, and C) display strong activity towards the postsynaptic density protein PSD-95. jneurosci.org ABHD17B also efficiently de-palmitoylates GAP43 and HRas, but not Fyn. jneurosci.org This specificity suggests that ABHD17 enzymes are key regulators of synaptic protein palmitoylation.

Kinetic data for these enzymes are still being extensively researched, but some information is available. For instance, APT1 was initially identified as a lysophospholipase but was later found to have much higher hydrolytic efficiency against acylated proteins. umich.edu The development of selective inhibitors for APT1 (ML348) and APT2 (ML349) has been instrumental in beginning to parse their specific functions and substrate preferences in cellular contexts. umich.edu

| Enzyme | Known Substrates | Reference |

|---|---|---|

| PPT1 | SNAP-25, Cysteine String Protein (CSP), Dynamin, Synaptotagmin, Glial Fibrillary Acidic Protein | ebi.ac.ukwikipedia.org |

| PPT2 | S-palmitoyl-CoA | ebi.ac.uk |

| APT1 (LYPLA1) | Gα proteins, H-Ras, Endothelial Nitric Oxide Synthase (eNOS), SNAP-23, Ghrelin | wikipedia.orgfrontiersin.orgnih.gov |

| APT2 (LYPLA2) | Fyn | jneurosci.org |

| ABHD17A/B/C | PSD-95, GAP43, HRas | jneurosci.org |

Catalytic Mechanisms and Structural Insights into Thioesterase Activity

De-palmitoylating enzymes of the APT and PPT families are members of the α/β hydrolase superfamily, which is characterized by a conserved structural fold and a classic catalytic triad (B1167595). wikipedia.orgrcsb.org

The Catalytic Triad: The active site of these thioesterases contains a catalytic triad of amino acids, typically Serine-Histidine-Aspartic Acid. wikipedia.orgumich.edurcsb.org In this arrangement, the serine acts as the nucleophile. It attacks the carbonyl carbon of the thioester bond linking the palmitate to the cysteine of the substrate protein. umich.edu This leads to the formation of a transient, covalent acyl-enzyme intermediate, where the palmitate group is temporarily attached to the active site serine. The intermediate is then resolved by hydrolysis, releasing the fatty acid and regenerating the free enzyme.

Structural Features of APTs: The crystal structure of human APT1 has revealed key features that determine its function. wikipedia.orgrcsb.org These include the catalytic triad (Ser-114, Asp-169, and His-203 in hAPT1) and a long, hydrophobic substrate-binding tunnel. wikipedia.orgrcsb.org This tunnel is appropriately shaped to accommodate the 16-carbon palmitoyl (B13399708) chain of the substrate. wikipedia.org The structure of APT1 also suggests it exists as a dimer, and interestingly, the active site appears to be blocked by the dimer interface. This has led to the hypothesis that the enzyme may need to undergo a conformational change or dissociate to allow substrate binding. rcsb.org

Structural Features of PPTs: The structure of PPT1 also conforms to the α/β hydrolase fold. wikipedia.org Structural studies have been crucial in understanding how different mutations in the PPT1 gene lead to infantile neuronal ceroid lipofuscinosis. For example, a common mutation in Finnish populations results in an Arg122Trp substitution, which is located adjacent to the consensus lipase (B570770) sequence containing the putative active site serine, severely affecting the enzyme's activity. wikipedia.org The crystal structure of PPT2 has shed light on the basis for the differing substrate specificities between PPT1 and PPT2. ebi.ac.uk

Regulation of De-palmitoylating Enzyme Activity and Cellular Distribution

The activity and localization of de-palmitoylating enzymes are tightly regulated to ensure precise control over protein palmitoylation cycles.

Cellular Localization: The distinct subcellular localizations of the different thioesterase families are a primary mode of regulation. PPTs are predominantly found in lysosomes, directed there by the mannose-6-phosphate (B13060355) pathway, which is consistent with a primary role in protein degradation. nih.govoup.com However, a significant fraction of PPT1 can also be secreted or localized to synaptic vesicles in neurons, suggesting non-lysosomal roles. oup.comuniprot.org In contrast, APTs are mainly cytosolic enzymes that can shuttle to and from the Golgi apparatus, placing them in the right location to regulate the palmitoylation status of newly synthesized or cycling proteins like Ras. elifesciences.orgnih.govfrontiersin.org The ABHD17 family members are often anchored to membranes and have been found at the plasma membrane and on recycling endosomes. jneurosci.org

Regulation of Activity: The regulation of the enzymes' catalytic activity is less well understood but is an active area of research. For APT1, its release from cells can be stimulated by factors like lipopolysaccharide (LPS) in macrophages, suggesting that its extracellular activity could be regulated by inflammatory signals. nih.gov The expression levels of these enzymes also vary significantly between different cell types and brain regions, implying that transcriptional control is a key regulatory mechanism. elifesciences.org For example, analysis of RNA-seq data shows that Abhd12 and Ppt1 are highly expressed in neurons of the hindbrain and in immune cells in mice. elifesciences.org This cell-type-specific expression of different de-palmitoylating enzymes likely contributes to the precise control of palmitoylation-dependent processes in different tissues and at different developmental stages. frontiersin.org

Molecular Mechanisms of S Palmitoylation Regulating Protein Function

Impact of S-Palmitoylation on Protein Subcellular Localization and Membrane Association

One of the most well-established roles of S-palmitoylation is to modulate the interaction of proteins with cellular membranes. wikipedia.orgroyalsocietypublishing.org By increasing the hydrophobicity of a protein, the attached palmitate group facilitates its association with the lipid bilayers of various organelles. wikipedia.orgnih.gov This modification is not merely a static anchor but a dynamic switch that allows for precise spatiotemporal control over a protein's location and function. wikipedia.orgportlandpress.com

S-palmitoylation is instrumental in tethering proteins to the cytosolic face of various cellular membranes, including the plasma membrane, the Golgi apparatus, and the endoplasmic reticulum (ER). frontiersin.orgmdpi.comnih.gov For many otherwise soluble proteins, this modification serves as a crucial membrane anchor. frontiersin.orgfrontiersin.org The localization of the palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze S-palmitoylation, often dictates where a protein will become palmitoylated and consequently anchored. ijbs.comtandfonline.com For instance, the majority of the 23 human PATs, also known as DHHC enzymes, reside in the ER and Golgi apparatus, making these organelles major sites for protein palmitoylation. royalsocietypublishing.orgijbs.com

The neuronal proteins of the stathmin family, such as SCG10 (stathmin 2) and SCLIP (stathmin 3), are examples of proteins whose specific localization to the Golgi complex is dependent on palmitoylation. molbiolcell.org This anchoring is crucial for their subsequent trafficking along axons and dendrites. molbiolcell.org Similarly, for some transmembrane proteins, S-palmitoylation of cysteine residues near the transmembrane domain is essential for their proper retention and function within specific membranes like the ER or Golgi. frontiersin.orgmdpi.com For example, palmitoylation of the transmembrane chaperone calnexin (B1179193) governs its accumulation in the perinuclear region of the ER. frontiersin.org

Table 1: Examples of Proteins and their S-Palmitoylation-Dependent Membrane Anchoring

| Protein | Palmitoylation Site(s) | Primary Membrane Localization | Functional Consequence of Palmitoylation |

| H-Ras/N-Ras | Cysteine(s) near the C-terminus | Golgi Apparatus, Plasma Membrane | Anchoring to Golgi for subsequent trafficking to the plasma membrane. royalsocietypublishing.orgtandfonline.com |

| Stathmin-2/3 | N-terminal Cysteines | Golgi Apparatus | Anchoring to Golgi membranes for vesicular trafficking in neurons. molbiolcell.org |

| Calnexin | Juxtamembrane Cysteine(s) | Endoplasmic Reticulum | Accumulation in the perinuclear domain of the ER. frontiersin.org |

| Flotillin-1 | Cys34 | Plasma Membrane | Stable association with the plasma membrane. mdpi.com |

| VSV G | Cysteine(s) near transmembrane domain | Golgi Apparatus, Plasma Membrane | Efficient anterograde trafficking from the ER to the plasma membrane. nih.gov |

The reversibility of S-palmitoylation, catalyzed by acyl-protein thioesterases (APTs), allows for the dynamic cycling of proteins between membrane-bound and cytosolic states. wikipedia.orgresearchgate.net This "palmitoylation cycle" enables rapid shuttling of proteins between different cellular compartments, a process significantly faster than vesicular transport. tandfonline.com

A classic example is the regulation of Ras proteins, which cycle between the Golgi apparatus and the plasma membrane. tandfonline.comnih.gov Palmitoylation in the Golgi traps Ras, leading to its transport to the plasma membrane. tandfonline.com Subsequent depalmitoylation at the plasma membrane releases Ras into the cytosol, from where it can return to the Golgi for another round of modification. tandfonline.com This continuous cycling is crucial for maintaining the specific spatial organization and signaling functions of Ras isoforms. royalsocietypublishing.orgnih.govnih.gov This dynamic process is not limited to Ras; other proteins involved in signaling and neurotransmission also utilize this mechanism for rapid relocation and regulation of their activity. tandfonline.com

Cellular membranes are not homogenous structures but are organized into specialized microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids. mdpi.comtandfonline.com S-palmitoylation plays a significant role in targeting proteins to these microdomains. royalsocietypublishing.orgportlandpress.comfrontiersin.org The saturated palmitate chain has a higher affinity for the ordered lipid environment of rafts compared to the surrounding, more fluid membrane. tandfonline.comembopress.org

For many proteins, including the linker for activation of T-cells (LAT) and the Src family kinase Lck, S-palmitoylation is a critical determinant for their association with lipid rafts. royalsocietypublishing.orgpnas.orgnih.gov This localization is essential for their function in signal transduction cascades. royalsocietypublishing.orgpnas.org For instance, the palmitoylation of LAT on two juxtamembrane cysteines is required for its partitioning into the ordered phase of plasma membrane vesicles, a model for lipid rafts. embopress.orgnih.gov However, it is important to note that palmitoylation is not a universal raft-targeting signal; for some proteins, the effects of palmitoylation on protein conformation may be the dominant factor in determining their membrane microlocalization. tandfonline.com The number and position of palmitoylated cysteines can also influence the extent of raft association. tandfonline.com

Influence of S-Palmitoylation on Protein-Protein Interactions and Complex Formation

S-palmitoylation can directly and indirectly modulate the interactions between proteins, thereby influencing the assembly and function of protein complexes. wikipedia.orgnih.govportlandpress.comfrontiersin.org This modification can induce conformational changes that either expose or mask binding sites, or it can bring proteins into close proximity by co-localizing them to specific membrane microdomains. frontiersin.org

The formation of signaling complexes at the plasma membrane is often dependent on the palmitoylation status of key components. In T-cell activation, the palmitoylation of the co-receptor CD4 is important for its clustering with the T-cell receptor (TCR) and protein kinase C (PKC) θ in lipid rafts. nih.gov Similarly, the palmitoylation of LAT is crucial for the assembly of the LAT signalosome, a multi-protein complex that propagates signals downstream of the TCR. nih.govfrontiersin.org

Furthermore, S-palmitoylation can regulate the interaction between different proteins within a complex. For example, the interaction between the interferon-induced transmembrane protein 5 (IFITM5) and FK506-binding protein 11 (FKBP11) in osteoblast cells is promoted by the S-palmitoylation of IFITM5. plos.org This interaction is critical for the expression of immunologically relevant genes and proper bone nodule formation. plos.org Research suggests that S-palmitoylation may be a widespread mechanism for the formation, interaction, and regulation of protein complexes. biorxiv.org

Table 2: Examples of Protein-Protein Interactions Modulated by S-Palmitoylation

| Palmitoylated Protein | Interacting Partner(s) | Effect of Palmitoylation on Interaction | Functional Outcome |

| CD4 | TCR, PKCθ | Promotes clustering in lipid rafts. nih.gov | T-cell activation. nih.gov |

| LAT | Components of the LAT signalosome | Essential for complex assembly. nih.govfrontiersin.org | T-cell receptor signaling. nih.govfrontiersin.org |

| IFITM5 | FKBP11 | Promotes interaction. plos.org | Gene expression in osteoblasts, bone formation. plos.org |

| GluR1 (AMPA receptor) | 4.1N protein | Impairs interaction. mdpi.com | Regulates AMPA receptor internalization. mdpi.com |

Regulation of Protein Stability and Turnover by S-Palmitoylation

S-palmitoylation can significantly impact the stability of proteins and regulate their degradation. wikipedia.orgroyalsocietypublishing.orgportlandpress.com One of the primary mechanisms by which palmitoylation enhances protein stability is by preventing ubiquitination, a process that tags proteins for degradation by the proteasome. frontiersin.org The attachment of a palmitate group can mask ubiquitination sites or alter the protein's conformation in a way that makes it less accessible to the ubiquitination machinery. frontiersin.org

For instance, mutation of the palmitoylation site in some proteins can lead to their misfolding and subsequent degradation via the ubiquitin-proteasome system. frontiersin.org The stability of the Tlg1p protein, which is involved in vesicular trafficking, is regulated by palmitoylation; decreased palmitoylation leads to increased ubiquitylation and subsequent degradation in the lysosome/vacuole. tandfonline.com Similarly, for the anthrax toxin receptor TEM8, decreased palmitoylation is linked to increased ubiquitination and lysosomal degradation. tandfonline.com

The reversible nature of S-palmitoylation allows for dynamic control over protein stability. portlandpress.com The balance between the activity of PATs and APTs can therefore fine-tune the cellular levels of specific proteins in response to various signals. This regulatory mechanism has been demonstrated for a variety of proteins, including the transcription factor TEAD and proteins implicated in neurodegenerative diseases. nih.gov

S-Palmitoylation as a Modulator of Protein Conformation and Enzymatic Activity

Beyond its roles in localization and stability, S-palmitoylation can directly influence the three-dimensional structure of a protein, thereby modulating its intrinsic activity, such as enzymatic function. mdpi.comtandfonline.com The addition of the bulky, hydrophobic palmitate group can induce conformational changes that alter the active site of an enzyme or allosterically regulate its function. portlandpress.com

For example, the enzymatic activity of endothelial nitric oxide synthase (eNOS) is regulated by its palmitoylation status and its localization to caveolae, a specific type of lipid raft. wikipedia.org The depalmitoylation of the cGAS protein by the enzyme LYPLAL1 has been shown to diminish its enzymatic activity, impacting the innate immune response. frontiersin.org In some cases, S-palmitoylation can act in concert with other post-translational modifications, such as phosphorylation, to fine-tune protein activity. nih.gov The folding and stability of TEAD family transcription factors, which are involved in cell growth, are also controlled by S-palmitoylation. mdpi.com

The modulation of enzymatic activity by S-palmitoylation is a key regulatory mechanism in many signaling pathways. mdpi.com The dynamic nature of this modification allows for rapid changes in enzyme activity in response to cellular cues, providing a versatile mechanism for controlling cellular processes. researchgate.net

Crosstalk and Interplay Between S-Palmitoylation and Other Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination, Myristoylation)

The functional outcomes of S-palmitoylation are often intricately connected with other post-translational modifications (PTMs) on the same protein. This interplay creates a complex regulatory network where one modification can influence the addition, removal, or functional consequence of another. Such crosstalk allows for a finer and more dynamic level of control over protein localization, stability, and activity than any single modification could achieve alone. The primary mechanisms of interplay involve phosphorylation, ubiquitination, and N-myristoylation, which collectively modulate a vast array of cellular processes.

Interplay with Phosphorylation

The crosstalk between S-palmitoylation and phosphorylation represents a significant mechanism for the spatiotemporal regulation of protein function. These two reversible modifications can act in concert, either synergistically or antagonistically, to control protein activity, membrane association, and trafficking.

A common theme is "gating," where the status of one modification permits or prevents the functional effects of the other. For example, in the large conductance calcium- and voltage-gated potassium (BK) channels, phosphorylation by protein kinase A (PKA) inhibits channel activity only when the channel is palmitoylated. PKA phosphorylates a serine residue located immediately upstream of palmitoylated cysteines within the STREX insert of the channel. This phosphorylation event is thought to induce a conformational change that dissociates the C-terminus from the plasma membrane, thereby inhibiting channel activity. If the palmitoylation sites are mutated or if palmitoyltransferases are inhibited, PKA-mediated inhibition is abolished, demonstrating that palmitoylation gates the channel's response to phosphorylation.

Conversely, phosphorylation can regulate palmitoylation. For the growth-associated protein GAP43, which is crucial for neuronal growth, phosphorylation at Serine-41 by protein kinase C (PKC) directs the already palmitoylated protein to the plasma membrane. While palmitoylation is essential for general membrane association, phosphorylation provides a more specific targeting signal, decreasing the protein's diffusion and promoting its enrichment at the tips of neurites. Similarly, the dynamics of synaptic vesicles are controlled by the interplay between phosphorylation and palmitoylation of Synapsin1. Synapsin1 phosphorylation negatively regulates its palmitoylation, and this reversible switch bidirectionally controls the clustering and redistribution of synaptic vesicles.

This reciprocal regulation allows for highly conditional and localized control of protein function, essential for processes like synaptic plasticity and signal transduction.

Table 1: Examples of Crosstalk between S-Palmitoylation and Phosphorylation

| Protein | Interacting PTM | Mechanism of Crosstalk | Functional Outcome |

| BK potassium channel (STREX insert) | Phosphorylation (PKA) | S-palmitoylation of cysteine residues gates the inhibitory effect of PKA phosphorylation on an adjacent serine residue. | Conditional regulation of channel activity; PKA-mediated inhibition only occurs in palmitoylated channels. |

| GAP43 | Phosphorylation (PKC) | Phosphorylation at Ser-41 directs palmitoylated GAP43 to the plasma membrane and reduces its mobility. | Sorting of GAP43 to the tips of extending neurites and regulation of its localization. |

| Synapsin1 | Phosphorylation | Synapsin1 phosphorylation negatively regulates its S-palmitoylation. | Bidirectional control of synaptic vesicle clustering and redistribution in neurons. |

| Dopamine (B1211576) Transporter (DAT) | Phosphorylation (PKC) | S-palmitoylation and phosphorylation have opposing effects on DAT mobility; PKC activation increases mobility, while increased palmitoylation decreases it. | Bidirectional regulation of DAT membrane dynamics, essential for dopamine reuptake. |

| Kainate receptor subunit GluR6 | Phosphorylation (PKC) | Palmitoylation sites are located near potential PKC phosphorylation sites, and palmitoylation modifies PKC-mediated phosphorylation. | Modulation of receptor phosphorylation and function. |

Interplay with Ubiquitination

S-palmitoylation frequently competes with ubiquitination, a PTM that typically targets proteins for degradation via the proteasome or lysosome. By promoting stable membrane association and specific conformations, S-palmitoylation can mask lysine (B10760008) residues that would otherwise be targets for ubiquitin ligases, thereby protecting the protein from degradation.

A clear example of this antagonistic relationship is seen with the Interferon-induced transmembrane protein 3 (IFITM3), a key antiviral protein. S-palmitoylation of IFITM3 enhances its membrane affinity and antiviral activity. In contrast, ubiquitination of

Cellular and Subcellular Regulation of S Palmitoylation Dynamics

Spatial Regulation of S-Palmitoylation Within Cellular Organelles

The machinery for S-palmitoylation is not uniformly distributed throughout the cell but is instead compartmentalized within specific organelles, allowing for localized modification of substrate proteins. The primary sites for this modification are the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govmdpi.com The majority of the 23 human zinc finger DHHC-type containing (zDHHC) palmitoyl (B13399708) S-acyltransferases (PATs) are located in these organelles. nih.govijbs.com This localization is crucial as many newly synthesized proteins are palmitoylated as they transit through the secretory pathway. mdpi.com

The spatial distribution of zDHHC enzymes is a key determinant of where a protein will be palmitoylated. For example, most zDHHC palmitoylases reside in the Golgi apparatus and the ER. ijbs.com However, some zDHHC enzymes, such as zDHHC5, zDHHC20, and zDHHC21, are found predominantly at the plasma membrane, enabling the palmitoylation of proteins at the cell surface. ijbs.comfrontiersin.org This differential localization of PATs ensures substrate specificity and allows for the precise control of protein function in distinct cellular compartments.

The reversible nature of S-palmitoylation also contributes to the spatial regulation of proteins. The dynamic cycling between palmitoylated and depalmitoylated states can control a protein's association with membranes and its trafficking between different organelles. royalsocietypublishing.orgfrontiersin.org A classic example is the Ras protein, which cycles between the Golgi apparatus and the plasma membrane. This cycling is regulated by a balance of palmitoylation in the Golgi and depalmitoylation at the plasma membrane, which is critical for its signaling functions. royalsocietypublishing.orgfrontiersin.org

Furthermore, palmitoylation can direct proteins to specific sub-domains within a membrane, such as lipid rafts. frontiersin.org For instance, the translocation of the stimulator of interferon genes (STING) protein from the ER to the Golgi is a critical step for its activation. frontiersin.org In the Golgi, STING undergoes palmitoylation, which facilitates its localization to lipid rafts and subsequent downstream signaling. frontiersin.org

The depalmitoylating enzymes, acyl-protein thioesterases (APTs), also exhibit specific subcellular localizations. For example, APT1 is involved in the depalmitoylation of H-Ras and N-Ras at the plasma membrane, allowing their diffusion back to the Golgi apparatus. nih.govfrontiersin.org In contrast, palmitoyl-protein thioesterases 1 and 2 (PPT1/2) are located in the lysosome, where they deacylate proteins. embopress.org This compartmentalization of both PATs and APTs creates a complex regulatory network that dictates the spatiotemporal dynamics of protein palmitoylation.

| Organelle | Key S-Palmitoylation Events | Associated Enzymes | Functional Consequences |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Palmitoylation of newly synthesized proteins, Calnexin (B1179193) palmitoylation. | Majority of zDHHC enzymes (e.g., zDHHC6). embopress.org | Protein folding, quality control, ER-to-Golgi trafficking. plos.orgnih.gov |

| Golgi Apparatus | Processing and modification of proteins, STING palmitoylation, Ras cycling. | Majority of zDHHC enzymes. nih.govijbs.com | Protein sorting, trafficking to the plasma membrane, signal transduction. royalsocietypublishing.orgfrontiersin.orgfrontiersin.org |

| Plasma Membrane | Palmitoylation of receptors and signaling molecules. | zDHHC5, zDHHC20, zDHHC21. ijbs.comfrontiersin.org | Signal transduction, receptor clustering, endocytosis. royalsocietypublishing.org |

| Mitochondria | Palmitoylation of mitochondrial proteins. | Not fully characterized. | Regulation of metabolism and apoptosis. ijbs.com |

| Lysosome | Depalmitoylation of proteins targeted for degradation. | PPT1, PPT2. embopress.org | Protein degradation and recycling of fatty acids. |

Temporal Control of S-Palmitoylation/De-palmitoylation Cycles

The dynamic and reversible nature of S-palmitoylation allows for rapid and precise temporal control over protein function. royalsocietypublishing.orgnih.gov The palmitoylation/depalmitoylation cycle can occur on timescales ranging from seconds to hours, acting as a molecular switch to modulate cellular processes in response to various signals. frontiersin.orgmdpi.com This temporal regulation is critical for processes that require rapid changes in protein activity and localization, such as synaptic plasticity and cell cycle progression.

Activity-Dependent Palmitoylation/De-palmitoylation

In the nervous system, activity-dependent changes in S-palmitoylation are crucial for synaptic plasticity, the cellular basis of learning and memory. biorxiv.orgmdpi.comfrontiersin.org Neuronal activity can trigger rapid changes in the palmitoylation state of key synaptic proteins, thereby altering synaptic strength and structure. nih.gov

For instance, the induction of long-term potentiation (LTP), a form of synaptic plasticity, leads to rapid and protein-specific changes in palmitoylation. biorxiv.org Following the induction of LTP, the palmitoylation levels of several synaptic proteins, including PSD-95, VAMP2, and neurochondrin, are significantly increased within minutes. biorxiv.org This dynamic regulation is not a global change across the entire proteome but is highly specific to certain proteins. biorxiv.org

The enzymes responsible for this dynamic regulation are also subject to activity-dependent control. For example, the palmitoyl acyltransferase zDHHC2 is recruited to the postsynaptic density upon chronic blockade of neuronal activity, leading to increased palmitoylation of PSD-95. frontiersin.org Conversely, during chemical LTP, another PAT, zDHHC5, is ejected from dendritic spines, where it then palmitoylates δ-catenin on recycling endosomes, promoting its trafficking into spines. frontiersin.org

Depalmitoylation is also actively regulated. Strong depolarization of neurons can lead to the rapid depalmitoylation of PSD-95. nih.gov This activity-dependent removal of palmitate is thought to be mediated by acyl-protein thioesterases and is essential for the dynamic regulation of synaptic strength.

| Protein | Change in Palmitoylation upon Neuronal Activity | Functional Consequence | Time Scale |

|---|---|---|---|

| PSD-95 | Increased with chronic activity blockade; Decreased with strong depolarization. frontiersin.orgnih.gov | Regulation of AMPA receptor clustering and synaptic strength. frontiersin.org | Minutes. biorxiv.org |

| VAMP2 | Increased during LTP. biorxiv.org | Regulation of neurotransmitter release. | Minutes. biorxiv.org |

| Neurochondrin | Increased during LTP. biorxiv.org | Modulation of synaptic plasticity. | Minutes. biorxiv.org |

| PRG-1 | Increased during LTP. mdpi.com | Regulation of AMPA receptor insertion. biorxiv.org | As early as 10 minutes. mdpi.com |

| δ-catenin | Increased during LTP. mdpi.com | Promotes forward trafficking into spines. frontiersin.org | As early as 20 minutes. mdpi.com |

Cell Cycle and Developmental Stage-Dependent Regulation

Evidence suggests that S-palmitoylation dynamics are also regulated in coordination with the cell cycle and during different developmental stages. While this area is less explored than activity-dependent regulation, it is clear that the precise control of protein palmitoylation is essential for normal cellular proliferation and development.

Dysregulation of S-palmitoylation has been implicated in various developmental processes and diseases. For example, mutations in the ZDHHC9 gene, which encodes a palmitoyl acyltransferase, are associated with X-linked intellectual disability, highlighting the importance of proper palmitoylation during brain development. chemrxiv.org

Environmental and Stress-Induced Modulation of S-Palmitoylation

Cells can modulate their S-palmitoylation patterns in response to environmental cues and cellular stress, such as oxidative stress and endoplasmic reticulum (ER) stress. This adaptive response allows cells to cope with changing conditions by altering the function and localization of key proteins.

Oxidative stress, caused by an excess of reactive oxygen species (ROS), has been shown to inhibit protein palmitoylation. For example, exposure of endothelial cells to hydrogen peroxide (H₂O₂) markedly inhibits the palmitoylation of caveolin-1. nih.gov This inhibition is due to a decrease in the "on-rate" of palmitoylation rather than an increase in the rate of depalmitoylation. nih.gov Similarly, oxidative stress can decrease the palmitoylation of CD81 in B cells. frontiersin.org The inhibition of palmitoylation by oxidative stress may be a mechanism to modulate signaling pathways and cellular responses to oxidative damage.

ER stress, which is triggered by the accumulation of unfolded or misfolded proteins in the ER, can also modulate S-palmitoylation. The ER chaperone calnexin, which requires palmitoylation for its function, becomes less palmitoylated following short-term ER stress. biologists.com This shift in palmitoylation status alters its function from regulating Ca²⁺ signaling to chaperoning, demonstrating how stress can dynamically remodel protein function through palmitoylation. biologists.com In some cases, excessive or aberrant palmitoylation itself can contribute to ER stress and subsequent apoptosis, particularly in the context of high fatty acid levels. ijbs.comnih.gov

Genetic and Epigenetic Regulation of S-Palmitoylation Machinery

The expression and activity of the enzymes that govern S-palmitoylation—the zDHHC palmitoyl acyltransferases and the acyl-protein thioesterases—are subject to genetic and epigenetic regulation. This provides another layer of control over the cellular palmitoylome.

The expression of zDHHC enzymes can be altered in various physiological and pathological conditions. For instance, the expression of several zDHHC genes is dysregulated in different types of cancer. chemrxiv.org These changes in enzyme levels can lead to aberrant palmitoylation of oncogenes and tumor suppressors, thereby contributing to tumor progression.

The activity of the S-palmitoylation machinery can also be regulated by post-translational modifications. For example, the phosphorylation of some zDHHC enzymes and APTs can modulate their activity. embopress.org Furthermore, some zDHHC enzymes can palmitoylate each other in what is known as a palmitoylation cascade. For example, zDHHC16 palmitoylates zDHHC6, affecting its stability, localization, and activity. embopress.orgfrontiersin.org The depalmitoylation of zDHHC6 is in turn catalyzed by APT2, which itself is activated by palmitoylation from an unknown DHHC enzyme. frontiersin.org These complex regulatory networks highlight the intricate control of S-palmitoylation dynamics within the cell.

Epigenetic mechanisms, such as DNA methylation and histone modifications, are also likely to play a role in regulating the expression of the S-palmitoylation machinery, although this area remains largely unexplored. Understanding how the expression of these enzymes is controlled will provide further insights into how the cellular palmitoylome is shaped in health and disease.

Advanced Methodologies for Studying S Palmitoylation

Biochemical Approaches for S-Palmitoylation Detection and Quantification

Several biochemical strategies have been established to detect and quantify S-palmitoylated proteins, each with distinct principles and applications. These methods can be broadly categorized into those that chemically label native S-palmitoylated proteins and those that rely on the metabolic incorporation of modified fatty acids.

The Acyl-Biotin Exchange (ABE) technique is a widely used biochemical method for identifying S-acylated proteins without relying on metabolic labeling. nih.gov The core principle of ABE involves a three-step chemical process performed at a neutral pH. nih.gov First, all free cysteine thiol groups in a protein lysate are irreversibly blocked, typically with N-ethylmaleimide (NEM). nih.govmdpi.com Second, the thioester bond linking the palmitoyl (B13399708) group to cysteine residues is selectively cleaved by hydroxylamine (B1172632) (NH₂OH). nih.govnih.govmdpi.com This step exposes the previously S-palmitoylated cysteine thiols. Finally, these newly freed thiol groups are specifically labeled with a thiol-reactive biotin (B1667282) derivative, such as HPDP-biotin. nih.govmdpi.com The biotinylated proteins, which were formerly S-palmitoylated, can then be enriched using streptavidin-based affinity purification for subsequent identification by mass spectrometry or analysis by western blot. biorxiv.orgraybiotech.com ABE is applicable to a wide range of biological samples, including cultured cells and tissue extracts. nih.gov

Derivatives of the ABE method have been developed to improve efficiency and reduce the number of steps.

Acyl-Resin Assisted Capture (Acyl-RAC): This method is an alternative affinity-based approach that simplifies the ABE workflow. biorxiv.orgjove.com Similar to ABE, it begins with the blocking of free thiols. nih.govjove.com Following the hydroxylamine-mediated cleavage of the thioester bond, Acyl-RAC bypasses the biotinylation step. nih.govjove.com Instead, the newly exposed thiols are directly captured on a thiol-reactive resin, such as thiopropyl Sepharose. nih.govjove.comresearchgate.net This approach has fewer steps compared to ABE and can yield reliable results, making it suitable for coupling with mass spectrometry to identify novel S-acylated proteins. nih.govnih.gov

SDC-Acid Precipitation Enrichment (SDC-ACE): A more recent innovation, SDC-ACE, offers a fast and simple method for enriching S-palmitoylated peptides. biorxiv.orgresearchgate.net This technique leverages the properties of the ionic detergent sodium deoxycholate (SDC). S-palmitoylated peptides are enriched by their co-precipitation with SDC under acidic conditions. biorxiv.orgresearchgate.netresearchgate.net This allows for a straightforward separation of the lipidated peptides from the non-lipidated ones. researchgate.netresearchgate.net The SDC-ACE method is reported to be efficient and may reduce false identifications by avoiding the use of high concentrations of hydroxylamine, which can potentially reduce disulfide bonds. biorxiv.org

Table 1: Comparison of ABE and its Derivatives

| Feature | Acyl-Biotin Exchange (ABE) | Acyl-Resin Assisted Capture (Acyl-RAC) | SDC-Acid Precipitation Enrichment (SDC-ACE) |

|---|---|---|---|

| Principle | Chemical replacement of palmitoyl group with biotin. nih.govmdpi.com | Direct capture of formerly palmitoylated thiols on a resin. nih.govjove.com | Co-precipitation of palmitoylated peptides with SDC under acidic conditions. biorxiv.orgresearchgate.net |

| Key Reagents | N-ethylmaleimide, Hydroxylamine, HPDP-Biotin. nih.govmdpi.com | N-ethylmaleimide, Hydroxylamine, Thiol-reactive resin. nih.govjove.com | Sodium deoxycholate (SDC), Dithiothreitol (DTT) for release. biorxiv.orgresearchgate.net |

| Workflow | 1. Block free thiols 2. Cleave thioester 3. Label with biotin 4. Capture with streptavidin. nih.govraybiotech.com | 1. Block free thiols 2. Cleave thioester 3. Capture on resin. nih.govjove.com | 1. Extract proteins with SDC 2. Acidify to co-precipitate 3. Release peptides with reducing agent. biorxiv.orgresearchgate.net | | Advantages | Well-established; enables site-specific identification. nih.govcreative-proteomics.com | Fewer steps than ABE; sensitive and reliable. nih.govnih.gov | Fast and simple; avoids high concentrations of hydroxylamine. biorxiv.orgresearchgate.net | | Limitations | Multiple steps can lead to sample loss. biorxiv.org | Does not discriminate between different fatty acid species. nih.govnih.gov | A newer method, may be less widely validated than ABE/Acyl-RAC. |

Click chemistry-based metabolic labeling is a powerful alternative to traditional biochemical methods for studying S-palmitoylation in living cells. frontiersin.org This approach involves introducing a fatty acid analogue containing a bioorthogonal chemical reporter, such as an alkyne or azide (B81097) group, into cells. frontiersin.org These analogues are structurally similar to palmitic acid and are recognized by the cell's native enzymatic machinery, leading to their incorporation into proteins at sites of S-palmitoylation. frontiersin.orgnih.govumich.edu

A widely used analogue is 17-octadecynoic acid (17-ODYA), an 18-carbon fatty acid with a terminal alkyne group. frontiersin.orgnih.govjove.com Once cells are labeled with 17-ODYA, the proteins are extracted. nih.gov The alkyne-tagged proteins are then conjugated to a reporter molecule containing a complementary azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". frontiersin.orgnih.gov The reporter can be a fluorophore (like rhodamine-azide) for in-gel visualization or an affinity tag (like biotin-azide) for enrichment and subsequent mass spectrometry analysis or western blotting. frontiersin.orgnih.gov This method allows for the global profiling of palmitoylated proteins and can be used in pulse-chase experiments to monitor the dynamics of palmitoylation turnover. frontiersin.orgumich.edunih.gov

Table 2: Common Palmitate Analogues for Click Chemistry

| Analogue | Description | Application |

|---|---|---|

| 17-ODYA | 17-octadecynoic acid; an 18-carbon alkynyl analogue of stearic acid, widely used to study palmitoylation. frontiersin.orgnih.gov | Global profiling of S-palmitoylated proteins, pulse-chase analysis. frontiersin.orgresearchgate.net |

| 15-YNE | 15-hexadecynoic acid; a 16-carbon alkynyl analogue of palmitic acid. mdpi.com | Tracking protein palmitoylation and metabolic lipid flux. mdpi.com |

| Alk-16 | An alkyne-tagged palmitic acid chemical reporter. nih.gov | Metabolic labeling for detection and enrichment of S-fatty-acylated proteins. nih.gov |

| HDYOA | A hydroxylated, alkynyl-tagged fatty acid. frontiersin.org | Used as a chemical reporter for metabolic labeling. frontiersin.org |

Metabolic labeling with radioactive isotopes represents the traditional and "gold standard" approach for identifying S-palmitoylated proteins. mdpi.com This method involves incubating cells with palmitic acid that has been labeled with a radioactive isotope, most commonly tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). mdpi.comfrontiersin.org The radiolabeled palmitic acid is taken up by the cells, converted into its active form, palmitoyl-CoA, and subsequently attached to cysteine residues on target proteins by palmitoyl acyltransferases. mdpi.comfrontiersin.org